

The History and Discovery of Cyclohexyne: An In-depth Technical Guide

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Abstract

Cyclohexyne (C₆H₈) is a highly strained and reactive cyclic alkyne that has intrigued chemists for decades. Due to its significant ring strain, it cannot be isolated under normal conditions and exists only as a fleeting intermediate in chemical reactions. This technical guide provides a comprehensive overview of the history, discovery, and chemistry of **cyclohexyne**, with a focus on its theoretical underpinnings, seminal experimental validations, and modern synthetic applications. Detailed experimental protocols for the generation of **cyclohexyne** precursors and in-situ trapping reactions are provided, along with a compilation of quantitative data from key studies. This document is intended for researchers, scientists, and professionals in drug development who are interested in the chemistry of strained intermediates and their application in constructing complex molecular architectures.

Introduction: The Elusive Nature of Cyclohexyne

The concept of incorporating a triple bond within a small carbocyclic ring presented a significant theoretical challenge to early organic chemists. The ideal linear geometry of an alkyne (180°) is severely distorted in a six-membered ring, leading to immense angle strain. This inherent instability is the primary reason why **cyclohexyne** cannot be isolated and stored as a stable compound. Early theoretical considerations predicted that such a molecule would be highly reactive, eagerly seeking to alleviate its strain by reacting with available trapping agents.



Foundational Experimental Evidence

The transient existence of **cyclohexyne** was first experimentally substantiated through the pioneering work of Georg Wittig and John D. Roberts in the mid-20th century. Their experiments provided indirect but compelling evidence for the formation of this fleeting intermediate.

In 1957, John D. Roberts and F. Scardiglia reported evidence for **cyclohexyne** as an intermediate in the reaction of 1-chlorocyclohexene with phenyllithium. The formation of phenylcyclohexene was rationalized by the initial generation of **cyclohexyne** via an elimination reaction, followed by the nucleophilic addition of phenyllithium.[1][2]

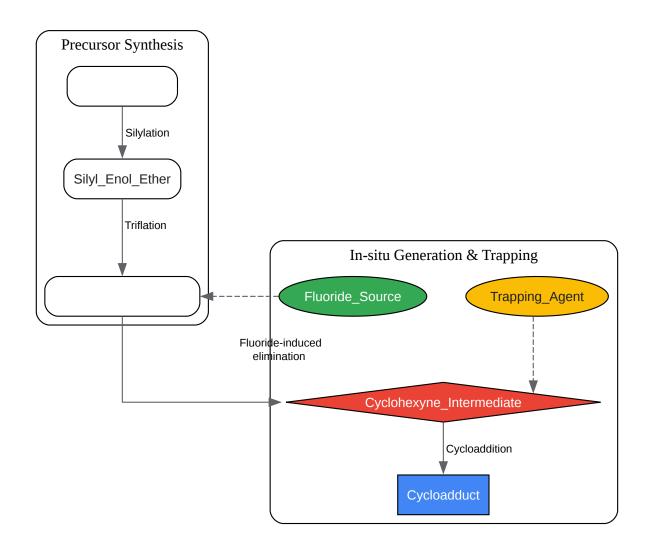
A few years later, in 1966, Georg Wittig and P. Fritze provided further evidence by generating **cyclohexyne** from the dehydrohalogenation of 1-bromocyclohexene with a strong base. They successfully trapped the **cyclohexyne** intermediate with diphenylisobenzofuran, a highly reactive diene, to yield the corresponding Diels-Alder adduct. This trapping experiment was a landmark in confirming the existence of **cyclohexyne**.

Modern Synthetic Methodologies for Cyclohexyne Generation

Modern approaches to **cyclohexyne** chemistry focus on its in-situ generation from stable precursors under mild conditions, allowing for its immediate consumption in a desired reaction. The most significant breakthrough in this area has been the development of silyl triflate precursors, pioneered by Guitián and coworkers.[3][4]

These precursors, such as 2-(triethylsilyl)cyclohex-1-en-1-yl trifluoromethanesulfonate, can be synthesized from readily available cyclohexanone derivatives.[5][6] The in-situ generation of **cyclohexyne** is typically achieved by treating the silyl triflate precursor with a fluoride source, such as cesium fluoride (CsF) or tetrabutylammonium fluoride (TBAF). The fluoride ion attacks the silicon atom, initiating an elimination cascade that releases the highly reactive **cyclohexyne**.





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Caption: Workflow for the synthesis of a **cyclohexyne** precursor and its subsequent in-situ generation and trapping.

Reactivity and Trapping of Cyclohexyne

The high degree of ring strain makes **cyclohexyne** an exceptionally reactive dienophile and dipolarophile in cycloaddition reactions. This reactivity has been harnessed to construct a variety of complex polycyclic and heterocyclic scaffolds.[7]



Diels-Alder Reactions

Cyclohexyne readily undergoes [4+2] cycloaddition (Diels-Alder) reactions with a variety of dienes. A common and efficient trapping agent is 1,3-diphenylisobenzofuran, which reacts with in-situ generated **cyclohexyne** to produce the corresponding cycloadduct in high yield.[6]

Diene	Trapping Agent	Product	Yield (%)	Reference
Cyclohexyne	1,3- Diphenylisobenz ofuran	9,10-Diphenyl- 1,2,3,4,9,10- hexahydro-9,10- epoxyanthracene	96	[6]

[3+2] Cycloaddition Reactions

Cyclohexyne also participates in [3+2] cycloaddition reactions with 1,3-dipoles such as azides and nitrones. These reactions provide a powerful method for the synthesis of five-membered heterocyclic rings. For instance, the reaction of **cyclohexyne** with phenyl azide yields a triazole product.[8]

1,3-Dipole	Trapping Agent	Product	Yield (%)	Reference
Cyclohexyne	Phenyl Azide	1-Phenyl-4,5,6,7- tetrahydro-1H- benzotriazole	Not specified	[8]

Computational Insights into Cyclohexyne

Theoretical and computational studies have provided valuable insights into the structure, stability, and reactivity of **cyclohexyne**. These studies have quantified the immense strain energy and elucidated the geometric distortions required to accommodate the triple bond within the six-membered ring.



Computational Parameter	Value	Reference
Strain Energy (kcal/mol)	~44	[2]
C≡C Bond Length (Å)	~1.22	[2]
C-C≡C Bond Angle (°)	~132	[2]

These computational findings are consistent with the observed high reactivity of **cyclohexyne**, as the molecule readily undergoes reactions that allow the strained sp-hybridized carbons to rehybridize to less strained sp² or sp³ centers.

Detailed Experimental Protocols Synthesis of 2-(Triethylsilyl)cyclohex-1-en-1-yl Trifluoromethanesulfonate (A Cyclohexyne Precursor)[7]

This protocol is adapted from the work of Guitián and coworkers.

Materials:

- (Cyclohex-1-en-1-yloxy)triethylsilane
- n-Butyllithium (in hexanes)
- Anhydrous Tetrahydrofuran (THF)
- N-Phenyl-bis(trifluoromethanesulfonimide) (PhNTf2)

Procedure:

- A solution of (cyclohex-1-en-1-yloxy)triethylsilane (1.0 equiv) in anhydrous THF is cooled to -78 °C under an inert atmosphere.
- n-Butyllithium (2.5 equiv) is added dropwise, and the mixture is stirred at -78 °C for 2 hours.
- A solution of N-phenyl-bis(trifluoromethanesulfonimide) (5.0 equiv) in anhydrous THF is added dropwise over 15 minutes.



- The reaction mixture is stirred at -78 °C for 10 minutes and then allowed to warm to room temperature and stirred for 14 hours.
- The reaction is quenched with saturated aqueous NaHCO3.
- The aqueous layer is extracted with ethyl acetate, and the combined organic layers are dried over MgSO₄, filtered, and concentrated under reduced pressure.
- The crude product is purified by flash chromatography to afford the silyl triflate precursor.

In-situ Generation and Diels-Alder Trapping of Cyclohexyne[8]

Materials:

- 2-(Triethylsilyl)cyclohex-1-en-1-yl trifluoromethanesulfonate
- 1,3-Diphenylisobenzofuran
- Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF)
- Anhydrous Tetrahydrofuran (THF)

Procedure:

- To a stirred solution of 2-(triethylsilyl)cyclohex-1-en-1-yl trifluoromethanesulfonate (1.0 equiv) and 1,3-diphenylisobenzofuran (1.5 equiv) in anhydrous THF at room temperature under an inert atmosphere, a solution of TBAF (1.5 equiv) in THF is added dropwise.
- The reaction mixture is stirred at room temperature for 1-3 hours, and the progress is monitored by TLC.
- Upon completion, the reaction is quenched with water.
- The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.



• The crude product is purified by column chromatography to yield the Diels-Alder adduct, 9,10-diphenyl-1,2,3,4,9,10-hexahydro-9,10-epoxyanthracene.

Conclusion

Cyclohexyne, once a theoretical curiosity, has emerged as a valuable and synthetically useful reactive intermediate. The development of mild and efficient methods for its in-situ generation has unlocked its potential for the rapid construction of complex molecular frameworks. The continued exploration of the reactivity of **cyclohexyne** and other strained alkynes promises to yield new and innovative synthetic strategies for applications in medicinal chemistry, materials science, and natural product synthesis.

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